molecular formula C13H18ClN3 B11721510 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride

Cat. No.: B11721510
M. Wt: 251.75 g/mol
InChI Key: BYCLLGMCXOSYKN-UHFFFAOYSA-N
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Description

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride typically involves the reaction of 4-(chloromethyl)benzonitrile with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzonitrile ring.

    Reduction: Reduced forms of the nitrile group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)aniline
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile

Uniqueness

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

4-[(3-methylpiperazin-1-yl)methyl]benzonitrile;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11-9-16(7-6-15-11)10-13-4-2-12(8-14)3-5-13;/h2-5,11,15H,6-7,9-10H2,1H3;1H

InChI Key

BYCLLGMCXOSYKN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl

Origin of Product

United States

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